2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile

Catalog No.
S529278
CAS No.
1640247-87-5
M.F
C22H17ClFN9O
M. Wt
477.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Py...

CAS Number

1640247-87-5

Product Name

2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile

IUPAC Name

2,4-diamino-6-[[(S)-(5-chloro-8-fluoro-4-oxo-3-pyridin-3-ylquinazolin-2-yl)-cyclopropylmethyl]amino]pyrimidine-5-carbonitrile

Molecular Formula

C22H17ClFN9O

Molecular Weight

477.9 g/mol

InChI

InChI=1S/C22H17ClFN9O/c23-13-5-6-14(24)17-15(13)21(34)33(11-2-1-7-28-9-11)20(30-17)16(10-3-4-10)29-19-12(8-25)18(26)31-22(27)32-19/h1-2,5-7,9-10,16H,3-4H2,(H5,26,27,29,31,32)/t16-/m0/s1

InChI Key

XDSXYMOZKDUASY-INIZCTEOSA-N

SMILES

C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N

Solubility

Soluble in DMSO

Synonyms

GS-9901; GS 9901; GS9901.

Canonical SMILES

C1CC1C(C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N

Isomeric SMILES

C1CC1[C@@H](C2=NC3=C(C=CC(=C3C(=O)N2C4=CN=CC=C4)Cl)F)NC5=NC(=NC(=C5C#N)N)N

Description

The exact mass of the compound 2,4-Diamino-6-{[(S)-[5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Yl](Cyclopropyl)methyl]amino}pyrimidine-5-Carbonitrile is 477.1229 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,4-Diamino-6-{[(S)-5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Ylmethyl]amino}pyrimidine-5-Carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups such as amino, carbonitrile, and halogen substituents. This compound is notable for its potential therapeutic applications and is under investigation for its biological activity against various diseases.

Typical of pyrimidine derivatives, including:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cyclization: The presence of carbonitrile and other functional groups facilitates cyclization reactions, potentially leading to the formation of more complex structures.
  • Reduction Reactions: The carbonitrile group can be reduced to amines or aldehydes under appropriate conditions.

Research indicates that 2,4-Diamino-6-{[(S)-5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Ylmethyl]amino}pyrimidine-5-Carbonitrile exhibits significant biological activity. It has shown promise in:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
  • Antimicrobial Activity: The compound's structure may confer antimicrobial properties, making it a candidate for further investigation in treating infections.

The synthesis of 2,4-Diamino-6-{[(S)-5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Ylmethyl]amino}pyrimidine-5-Carbonitrile typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions: Combining pyrimidine derivatives with appropriate amines and carbonitriles.
  • Cyclization: Utilizing cyclization techniques to form the quinazoline and pyrimidine rings.
  • Functional Group Modifications: Introducing halogens and other substituents through electrophilic aromatic substitution or similar methodologies.

This compound has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in the development of new drugs targeting cancer and infectious diseases.
  • Biochemical Research: Studying its mechanisms of action could provide insights into cellular processes and disease pathways.

Interaction studies are crucial for understanding how 2,4-Diamino-6-{[(S)-5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Ylmethyl]amino}pyrimidine-5-Carbonitrile interacts with biological targets. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound is absorbed by cells.
  • Mechanism of Action Studies: Understanding the biochemical pathways affected by this compound.

Several compounds exhibit structural similarities to 2,4-Diamino-6-{[(S)-5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Ylmethyl]amino}pyrimidine-5-Carbonitrile. Notable examples include:

Compound NameStructural FeaturesUnique Properties
2,4-DiaminopyrimidineLacks halogen substituentsSimpler structure; less potent
5-FluorouracilPyrimidine base; fluorinatedEstablished anticancer agent
Quinazoline derivativesSimilar ring structureVarying biological activity

These compounds highlight the uniqueness of 2,4-Diamino-6-{[(S)-5-Chloro-8-Fluoro-4-Oxo-3-(Pyridin-3-Yl)-3,4-Dihydroquinazolin-2-Ylmethyl]amino}pyrimidine-5-carbonitrile due to its specific combination of functional groups and potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

477.1228621 g/mol

Monoisotopic Mass

477.1228621 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U09Q76B8VK

Dates

Modify: 2024-02-18
1: Patel L, Chandrasekhar J, Evarts J, Forseth K, Haran AC, Ip C, Kashishian A, Kim M, Koditek D, Koppenol S, Lad L, Lepist EI, McGrath ME, Perreault S, Puri KD, Villaseñor AG, Somoza JR, Steiner BH, Therrien J, Treiberg J, Phillips G. Discovery of Orally Efficacious Phosphoinositide 3-Kinase δ Inhibitors with Improved Metabolic Stability. J Med Chem. 2016 Oct 3. [Epub ahead of print] PubMed PMID: 27660855.

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